8-Methoxyquinoline-5-sulfonamide
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Overview
Description
8-Methoxyquinoline-5-sulfonamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methoxy group at the 8th position and a sulfonamide group at the 5th position of the quinoline ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
8-Methoxyquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of purines and pyrimidines, which are essential components of DNA .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA synthesis , effectively inhibiting bacterial growth . This makes the compound potentially useful as an antibacterial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact and therapeutic use of this compound.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecules it interacts with .
Cellular Effects
Related quinoline derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some quinoline derivatives have demonstrated anticancer activity against various cell lines .
Molecular Mechanism
Sulfonamide drugs, which share a similar functional group, have been shown to inhibit the enzyme carbonic anhydrase, disrupting the balance of carbon dioxide and water in the body
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar compounds have been studied extensively .
Dosage Effects in Animal Models
The effects of 8-Methoxyquinoline-5-sulfonamide at different dosages in animal models have not been reported in the literature. Sulfonamide drugs have been shown to cause various side effects at high doses, including allergic reactions .
Metabolic Pathways
Sulfonamide drugs are known to undergo various metabolic processes in the body .
Transport and Distribution
Related compounds, such as 8-hydroxyquinoline, have been shown to bind copper and transport it into cells .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methoxyquinoline-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with amine derivatives. The reaction typically occurs in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of acetylene derivatives of amine to react with 8-methoxyquinoline-5-sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can form hybrid systems with other chemical entities, such as 1,2,3-triazole systems, through coupling reactions with organic azides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly used.
Coupling Reactions: Organic azides and acetylene derivatives are used under mild conditions to form hybrid systems.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as acetylene derivatives and hybrid systems containing quinoline and triazole moieties .
Scientific Research Applications
8-Methoxyquinoline-5-sulfonamide has several scientific research applications:
Antibacterial Activity: The compound exhibits antibacterial properties against reference strains like Staphylococcus aureus and Enterococcus faecalis, as well as multidrug-resistant clinical isolates.
Antimicrobial Activity: It has been tested for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonamide: Similar in structure but with a hydroxyl group instead of a methoxy group.
Quinoline-5-sulfonamide Derivatives: Various derivatives with different substituents at the 8th position, each exhibiting unique biological activities.
Uniqueness
8-Methoxyquinoline-5-sulfonamide is unique due to its combination of a methoxy group and a sulfonamide group, which enhances its chemical reactivity and biological activity. Its ability to form hybrid systems with other chemical entities further distinguishes it from similar compounds .
Properties
IUPAC Name |
8-methoxyquinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNICQVASFCFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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